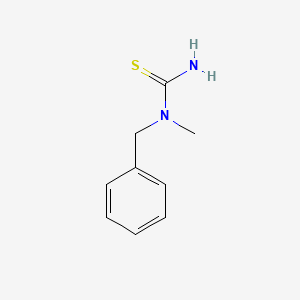

N-benzyl-N-methylthiourea

説明

N-benzyl-N-methylthiourea is a chemical compound that belongs to the class of thioureas, which are characterized by the presence of a thiourea functional group (–NH–C(=S)–NH–). Thioureas are known for their diverse applications in organic synthesis, medicinal chemistry, and material science due to their ability to act as ligands, catalysts, and building blocks for more complex molecules.

Synthesis Analysis

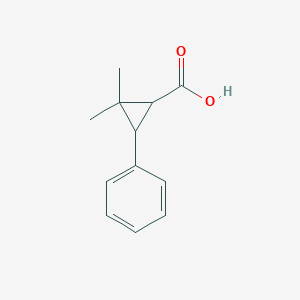

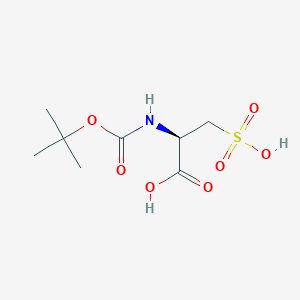

The synthesis of this compound derivatives can be achieved through various synthetic routes. One such method involves the cyclocondensation reaction of ethyl 4-alkoxy-2-oxo-4-methyl(aryl)-but-3-enoates with 2-benzylisothiourea hydrochloride under mild, basic, aqueous conditions, yielding good yields of the desired products . Another approach includes the reaction of 2-dithiomethylcarboimidatebenzothiazole with chiral amino acids, leading to the formation of SMe-isothiourea methyl esters, which can be further reacted to obtain urea N-methyl amide derivatives .

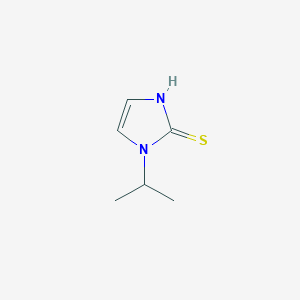

Molecular Structure Analysis

The molecular structure of this compound derivatives can be characterized by spectroscopic methods such as nuclear magnetic resonance (NMR) and X-ray diffraction analysis. For instance, the crystal structure of N-benzoyl-N'-4-methylphenylthiourea (BMPT) was determined by X-ray diffraction, revealing the presence of an intramolecular hydrogen bond . Additionally, the structures of SMe-isothiourea methyl esters derived from chiral amino acids were established by X-ray diffraction analysis .

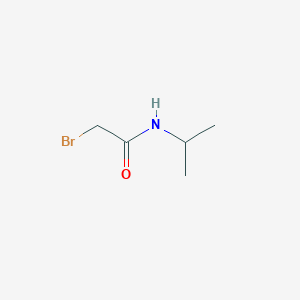

Chemical Reactions Analysis

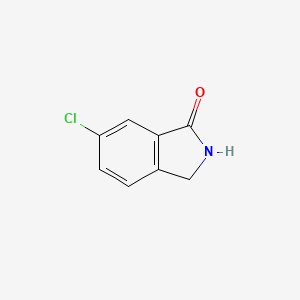

This compound and its derivatives can participate in various chemical reactions. For example, they can be used as intermediates in the synthesis of benzisothiazolone derivatives through the formation of a new N-S bond . They can also react with primary aromatic amines to form acylthiourea derivatives with antimicrobial properties . Furthermore, the reaction of 2-amino-5-chloro-3-(trifluoromethyl)benzenethiol with β-diketones/β-ketoesters can provide 4H-1,4-benzothiazines, with the corresponding sulfones obtained by oxidation .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound derivatives can be influenced by the substituents on the phenyl group attached to the thiourea nitrogen. For instance, the antimicrobial activity of new 2-((4-ethylphenoxy)methyl)benzoylthiourea derivatives was found to be dependent on the type, number, and position of the substituent, with iodine and nitro substituents favoring activity against Gram-negative bacterial strains . The solubility and melting points of these compounds can also be characterized to determine their physical properties .

科学的研究の応用

Antimicrobial Properties

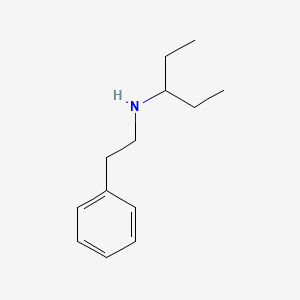

N-Benzyl-N-Methylthiourea derivatives have demonstrated significant antimicrobial activity. A study on acylthiourea derivatives, including benzyl-methylthiourea derivatives, showed they were effective at low concentrations against various bacterial and fungal strains. The antimicrobial activity varied depending on the substituents on the thiourea nitrogen, with iodine and nitro substituents enhancing activity against Gram-negative bacteria, and electron-donating groups like methyl and ethyl improving efficacy against Gram-positive and fungal strains (Limban et al., 2011).

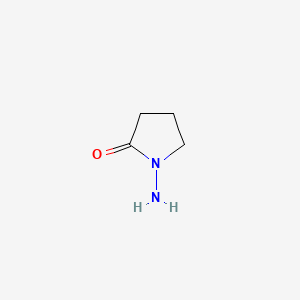

Applications in Heterocyclic Compound Synthesis

The oxidation of N-methyl-N'-thiourea derivatives with nickel peroxide has been utilized in the synthesis of various heterocyclic compounds, such as 2-substituted aminobenzoxazoles. This process demonstrates the utility of this compound in facilitating specific chemical reactions and compound synthesis (Ogura et al., 1981).

Potential Antileukemic Agents

Isothiourea derivatives, including those similar to this compound, have shown substantial cytotoxicity toward various human cancer cell lines, including leukemia. A study on S-benzimidazolylmethylisothiourea derivatives, closely related to this compound, indicated significant apoptotic induction in human acute myelogenous leukemia cell lines (Koronkiewicz et al., 2015).

Chemical Bath Deposition in Solar Cells

This compound has been used in the chemical bath deposition of cadmium sulfide (CdS) for solar cell applications. It has been found that using this compound as a sulfur source results in good quantum efficiency and consistent performance in ultrathin CdS layers, indicating its potential in improving solar cell technology (Alexander et al., 2014).

Vibrational and Electronic Characterization

Studies involving 1-Benzyl-3-furoyl-1-phenylthiourea, a derivative of this compound, have provided insights into its vibrational, electronic, and structural characteristics. Such studies are crucial in understanding the properties of these compounds for potential applications in various fields, including material sciences and pharmaceuticals (Lestard et al., 2015).

特性

IUPAC Name |

1-benzyl-1-methylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-11(9(10)12)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGECWZHYDMFANY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501551 | |

| Record name | N-Benzyl-N-methylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53393-11-6 | |

| Record name | N-Benzyl-N-methylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Methylisothiazolo[5,4-b]pyridine](/img/structure/B1281500.png)

![4-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1281521.png)